Influenza hemagglutinin (HA) epitope

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Influenza hemagglutinin is a major surface glycoprotein found on influenza viruses. It plays a crucial role in the virus’s ability to infect host cells by mediating viral attachment and subsequent fusion with host cell membranes . The hemagglutinin epitope is a specific region on the hemagglutinin protein that is recognized by the immune system, making it a key target for vaccine development and therapeutic interventions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of influenza hemagglutinin epitopes typically involves recombinant DNA technology. The gene encoding the hemagglutinin protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells express the hemagglutinin protein, which is subsequently purified using affinity chromatography .

Industrial Production Methods: For large-scale production, mammalian cell lines such as Chinese hamster ovary cells are often used. These cells are cultured in bioreactors under controlled conditions to ensure optimal protein expression. The hemagglutinin protein is then harvested and purified using a combination of chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Influenza hemagglutinin epitopes primarily undergo reactions related to protein chemistry, such as oxidation and reduction. These reactions can affect the disulfide bonds within the protein, altering its structure and function .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol groups in cysteine residues, forming disulfide bonds.

Major Products: The major products of these reactions are the oxidized or reduced forms of the hemagglutinin protein, which can have different structural and functional properties .

Scientific Research Applications

Influenza hemagglutinin epitopes have a wide range of applications in scientific research:

Vaccine Development: Hemagglutinin epitopes are critical components of influenza vaccines.

Therapeutic Antibodies: Broadly neutralizing antibodies targeting hemagglutinin epitopes have been developed for therapeutic use.

Diagnostic Tools: Hemagglutinin epitopes are used in diagnostic assays to detect the presence of influenza virus in clinical samples.

Structural Biology: Researchers study the structure of hemagglutinin epitopes to understand how they interact with the immune system and to design better vaccines and therapeutics.

Mechanism of Action

The hemagglutinin protein mediates viral entry into host cells by binding to sialic acid-containing receptors on the cell surface. This binding triggers endocytosis of the virus, followed by fusion of the viral and endosomal membranes, releasing the viral genome into the host cell . The hemagglutinin epitope is the specific region of the protein that is recognized by neutralizing antibodies, which can block this process and prevent infection .

Comparison with Similar Compounds

Neuraminidase: Another surface glycoprotein on influenza viruses that facilitates viral release from infected cells.

Fusion Proteins: Found in other viruses like HIV and respiratory syncytial virus, these proteins also mediate viral entry into host cells.

Uniqueness: The hemagglutinin epitope is unique in its ability to elicit a broad immune response, making it a prime target for universal influenza vaccines. Unlike neuraminidase, which is involved in viral release, hemagglutinin is directly involved in viral entry, making it a critical target for neutralizing antibodies .

Properties

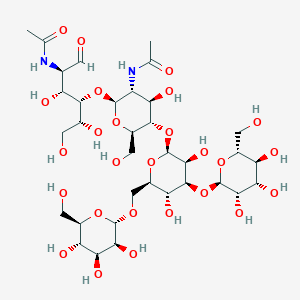

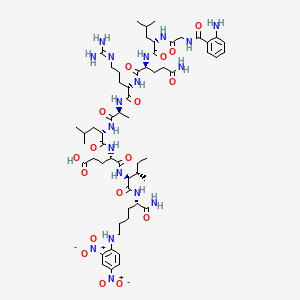

Molecular Formula |

C56H72N10O18S |

|---|---|

Molecular Weight |

1205.3 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C56H72N10O18S/c1-28(2)46(55(82)66-21-5-7-43(66)53(80)62-39(25-44(70)71)50(77)59-37(48(75)58-29(3)56(83)84)22-30-8-14-33(67)15-9-30)64-51(78)40(26-45(72)73)60-49(76)38(23-31-10-16-34(68)17-11-31)61-52(79)42-6-4-20-65(42)54(81)41(63-47(74)36(57)27-85)24-32-12-18-35(69)19-13-32/h8-19,28-29,36-43,46,67-69,85H,4-7,20-27,57H2,1-3H3,(H,58,75)(H,59,77)(H,60,76)(H,61,79)(H,62,80)(H,63,74)(H,64,78)(H,70,71)(H,72,73)(H,83,84)/t29-,36-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1 |

InChI Key |

DJQPKBDJPGAMFB-QFKGLCFGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)

![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)

![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)